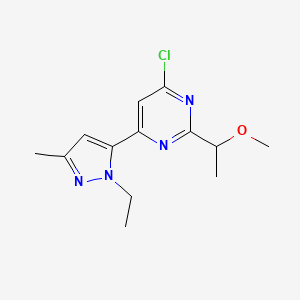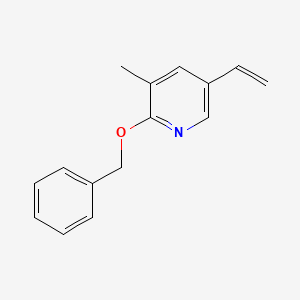
(4-(Ethylthio)pyridin-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Ethylthio)pyridin-2-yl)(phenyl)methanol is a chemical compound with the molecular formula C14H15NOS and a molecular weight of 245.34 g/mol . This compound is characterized by the presence of an ethylthio group attached to a pyridine ring, which is further connected to a phenylmethanol moiety. It is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethylthio)pyridin-2-yl)(phenyl)methanol typically involves the reaction of 4-(ethylthio)pyridine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Ethylthio)pyridin-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
(4-(Ethylthio)pyridin-2-yl)(phenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-(Ethylthio)pyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The ethylthio group and pyridine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(Ethylthio)phenyl)(pyridin-2-yl)methanone
- Phenyl(pyridin-2-yl)methanol
Uniqueness
(4-(Ethylthio)pyridin-2-yl)(phenyl)methanol is unique due to the presence of both an ethylthio group and a pyridine ring, which confer specific chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C14H15NOS |
|---|---|
Poids moléculaire |
245.34 g/mol |
Nom IUPAC |
(4-ethylsulfanylpyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C14H15NOS/c1-2-17-12-8-9-15-13(10-12)14(16)11-6-4-3-5-7-11/h3-10,14,16H,2H2,1H3 |
Clé InChI |
KZORPYNEQZBAEC-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC(=NC=C1)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid](/img/structure/B11792624.png)

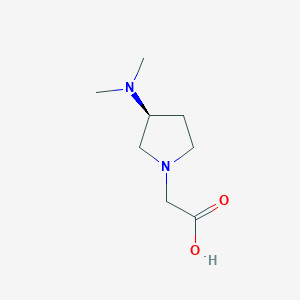
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11792638.png)
![7-Chlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B11792643.png)
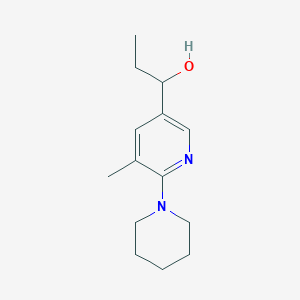
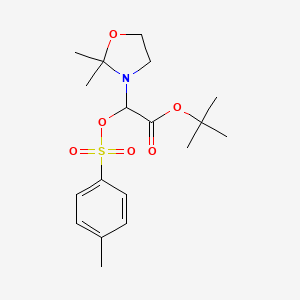

![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11792690.png)
![4-(3-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11792695.png)
